molecular formula C7H7ClN2O B3232788 3-Chloro-5-cyclopropoxypyridazine CAS No. 1346691-24-4

3-Chloro-5-cyclopropoxypyridazine

Cat. No.: B3232788
CAS No.: 1346691-24-4
M. Wt: 170.59 g/mol
InChI Key: MICAJNQOTQGIQI-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropoxypyridazine (CAS: Not explicitly provided; structural formula: C₇H₇ClN₂O, molecular weight ≈170.5 g/mol) is a pyridazine derivative featuring a chlorine atom at position 3 and a cyclopropoxy group (-O-cyclopropyl) at position 5. Its reactivity and applications are influenced by the electron-withdrawing chlorine atom and the strained cyclopropoxy substituent, which may enhance susceptibility to ring-opening reactions or nucleophilic substitution.

Properties

IUPAC Name

3-chloro-5-cyclopropyloxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7-3-6(4-9-10-7)11-5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICAJNQOTQGIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744787
Record name 3-Chloro-5-(cyclopropyloxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346691-24-4
Record name Pyridazine, 3-chloro-5-(cyclopropyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346691-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(cyclopropyloxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxypyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of the cyclopropoxy group. One common method includes:

    Chlorination: Starting with pyridazine, chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Cyclopropoxylation: The chlorinated intermediate is then reacted with cyclopropanol in the presence of a base like potassium carbonate to introduce the cyclopropoxy group.

Industrial Production Methods

Industrial production of 3-Chloro-5-cyclopropoxypyridazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxypyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridazine ring or the cyclopropoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 3-amino-5-cyclopropoxypyridazine or 3-thio-5-cyclopropoxypyridazine.

    Oxidation Products: Products may include 3-chloro-5-cyclopropoxy-pyridazine-1-oxide.

    Reduction Products: Reduced derivatives of the pyridazine ring or the cyclopropoxy group.

Scientific Research Applications

3-Chloro-5-cyclopropoxypyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the effects of pyridazine derivatives on various biological systems.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 3-Chloro-5-cyclopropoxypyridazine with structurally related pyridazine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituent Positions Substituent Groups Molecular Formula Molecular Weight (g/mol) Notable Features
3-Chloro-5-cyclopropoxypyridazine 3-Cl, 5-O-cyclopropyl Cyclopropoxy C₇H₇ClN₂O ~170.5 High ring strain, potential reactivity
3-Chloro-5-cyclobutoxypyridazine 3-Cl, 5-O-cyclobutyl Cyclobutoxy C₈H₉ClN₂O ~185.5 Reduced ring strain vs. cyclopropoxy
3-Chloro-5-(2-methoxyethoxy)pyridazine 3-Cl, 5-OCH₂CH₂OCH₃ 2-Methoxyethoxy C₈H₁₀ClN₂O₂ ~202.6 Enhanced solubility due to ether groups
3-Chloro-6-hydrazinylpyridazine 3-Cl, 6-NHNH₂ Hydrazinyl C₄H₅ClN₄ 144.56 Nucleophilic hydrazine group

Substituent Effects on Reactivity and Properties

Cyclopropoxy vs. Cyclobutoxy Groups 3-Chloro-5-cyclopropoxypyridazine: The cyclopropoxy group introduces significant ring strain, which may increase reactivity in ring-opening or substitution reactions compared to the less strained cyclobutoxy analog .

Methoxyethoxy vs. Cycloalkoxy Groups

  • 3-Chloro-5-(2-methoxyethoxy)pyridazine : The flexible 2-methoxyethoxy chain (similarity score: 0.77) likely enhances solubility in polar solvents due to ether oxygen atoms, making it advantageous for solution-phase reactions .

Hydrazinyl Substituent

  • 3-Chloro-6-hydrazinylpyridazine : The hydrazine group at position 6 provides a nucleophilic site for condensation or coupling reactions, as demonstrated in its use to synthesize triazolo-pyridazine derivatives .

Biological Activity

3-Chloro-5-cyclopropoxypyridazine is a heterocyclic compound characterized by its unique molecular structure, which includes a chlorine atom at the third position and a cyclopropoxy group at the fifth position of the pyridazine ring. The molecular formula is C7H7ClN2OC_7H_7ClN_2O. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological applications.

The synthesis of 3-Chloro-5-cyclopropoxypyridazine typically involves:

  • Chlorination : Pyridazine derivatives are chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
  • Cyclopropoxylation : The chlorinated intermediate is reacted with cyclopropanol in the presence of a base like potassium carbonate.

This compound is notable for its ability to undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can lead to the formation of multiple derivatives with potential biological activity.

The biological activity of 3-Chloro-5-cyclopropoxypyridazine is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropoxy groups enhance its binding affinity and specificity, influencing various biological pathways. Preliminary studies suggest that it may act as a pharmacophore in drug design, particularly targeting specific enzymes involved in disease processes.

Pharmacological Applications

Research indicates that 3-Chloro-5-cyclopropoxypyridazine has potential applications in:

  • Antiviral Activity : It has been investigated for its ability to inhibit viral replication, particularly in the context of HIV and other viral infections.
  • Anticancer Properties : Some studies have explored its potential as an anticancer agent, examining its effects on cancer cell lines.
  • Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating a broad spectrum of biological activity.

Case Studies

  • Antiviral Screening : In a study evaluating various pyridazine derivatives for antiviral activity against HIV, 3-Chloro-5-cyclopropoxypyridazine demonstrated significant inhibition of viral cytopathic effects at concentrations as low as 10 μM. This was measured using a viral cytopathic effect (CPE) assay, where the percent inhibition and cell viability were calculated .
  • Anticancer Research : A series of derivatives based on pyridazine structures were tested against different cancer cell lines. The results indicated that modifications to the cyclopropoxy group could enhance cytotoxicity against specific cancer types while maintaining low toxicity to normal cells.

Comparative Analysis

To understand the uniqueness of 3-Chloro-5-cyclopropoxypyridazine, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Chloro-5-methoxypyridazineMethoxy group instead of cyclopropoxyModerate antiviral activity
3-Chloro-5-ethoxypyridazineEthoxy groupReduced cytotoxicity
3-Chloro-5-propoxypyridazinePropoxy groupSimilar activity profile

The presence of the cyclopropoxy group in 3-Chloro-5-cyclopropoxypyridazine imparts distinct steric and electronic properties that may enhance its biological interactions compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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